molecular formula C8H11NO2 B054458 3-Isobutylisoxazole-5-carbaldehyde CAS No. 121604-55-5

3-Isobutylisoxazole-5-carbaldehyde

Cat. No.: B054458
CAS No.: 121604-55-5
M. Wt: 153.18 g/mol
InChI Key: YHRHPINZMZZSEF-UHFFFAOYSA-N
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Description

3-Isobutylisoxazole-5-carbaldehyde is a heterocyclic compound featuring an isoxazole core substituted with an isobutyl group at position 3 and an aldehyde (-CHO) group at position 5. The molecular formula is inferred as C₈H₁₁NO₂, with a molecular weight of ~153.18 g/mol. The isobutyl substituent (a branched aliphatic chain) imparts moderate lipophilicity, while the aldehyde group provides a reactive site for condensation or nucleophilic addition reactions. This compound likely serves as a pharmaceutical intermediate, analogous to structurally related isoxazole derivatives documented in the literature .

Properties

CAS No.

121604-55-5

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-(2-methylpropyl)-1,2-oxazole-5-carbaldehyde

InChI

InChI=1S/C8H11NO2/c1-6(2)3-7-4-8(5-10)11-9-7/h4-6H,3H2,1-2H3

InChI Key

YHRHPINZMZZSEF-UHFFFAOYSA-N

SMILES

CC(C)CC1=NOC(=C1)C=O

Canonical SMILES

CC(C)CC1=NOC(=C1)C=O

Synonyms

5-Isoxazolecarboxaldehyde, 3-(2-methylpropyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3-Isobutylisoxazole-5-carbaldehyde and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Characteristics
3-Isobutylisoxazole-5-carbaldehyde Isobutyl (3), CHO (5) C₈H₁₁NO₂ 153.18 Aliphatic substituent, moderate lipophilicity
3-Phenylisoxazole-5-carbaldehyde Phenyl (3), CHO (5) C₁₀H₇NO₂ 173.17 Aromatic substituent, 95% purity, higher lipophilicity
3-Methylbenzo[d]isoxazole-5-carbaldehyde Methyl (3), CHO (5), fused benzene C₉H₇NO₂ 161.16 Extended conjugation, rigid planar structure
4-Iodo-3-methylisoxazole-5-carbaldehyde Iodo (4), Methyl (3), CHO (5) C₅H₄INO₂ 237.00 Heavy atom effect, halogen reactivity
1-(3-Isobutylisoxazol-5-yl)methanamine HCl Isobutyl (3), CH₂NH₂·HCl (5) C₈H₁₅ClN₂O 190.67 Amine hydrochloride, enhanced water solubility

Detailed Analysis

Substituent Effects on Reactivity and Applications Aliphatic vs. Conversely, the phenyl group’s resonance effects may stabilize the aldehyde for electrophilic reactions. Fused Aromatic Systems: 3-Methylbenzo[d]isoxazole-5-carbaldehyde’s fused benzene ring increases rigidity and conjugation, which could enhance UV absorption properties or binding affinity in medicinal chemistry . Halogenated Derivatives: The iodine atom in 4-Iodo-3-methylisoxazole-5-carbaldehyde introduces steric bulk and polarizability, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Functional Group Variations

  • Aldehyde vs. Amine : 1-(3-Isobutylisoxazol-5-yl)methanamine hydrochloride replaces the aldehyde with an amine, enabling salt formation and protonation-dependent solubility, which is critical for bioavailability in pharmaceuticals .
  • Carboxylic Acid Derivatives : Compounds like 3-Isoxazolecarboxylic acid derivatives () exhibit acidic properties, enabling salt formation and esterification, unlike the aldehyde’s electrophilic nature .

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